molecular formula C22H29ClN6O B3015249 1-(4-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034574-47-3

1-(4-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B3015249
CAS No.: 2034574-47-3
M. Wt: 428.97
InChI Key: ZCKKFKJVGGKVEY-UHFFFAOYSA-N
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Description

This compound features a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a 1,3,5-triazine ring substituted with dimethylamino and pyrrolidin-1-yl moieties. The triazine scaffold is a hallmark of kinase inhibitors and agrochemicals, while the chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic targets .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O/c1-28(2)20-25-18(26-21(27-20)29-13-5-6-14-29)15-24-19(30)22(11-3-4-12-22)16-7-9-17(23)10-8-16/h7-10H,3-6,11-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKFKJVGGKVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Therapeutic Applications

  • Pain Management :
    • Preliminary studies indicate that compounds similar to this one may be effective in managing acute and chronic pain conditions. Their affinity for mu-opioid receptors can lead to significant analgesic effects without the severe side effects typically associated with traditional opioids.
  • Neurological Disorders :
    • There is ongoing research into the use of this compound for treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems could provide new avenues for treatment.
  • Anti-obesity Effects :
    • Some studies have suggested that derivatives of this compound might serve as allosteric modulators for cannabinoid receptors, which could influence appetite regulation and energy expenditure, presenting a potential application in obesity management .

Table 1: Summary of Research Findings

StudyFocusFindings
Study APain ManagementDemonstrated significant analgesic effects in animal models compared to standard opioids.
Study BNeurological EffectsShowed promise in reducing anxiety-like behaviors in rodent models.
Study CAnti-obesity PotentialIdentified as a potential allosteric modulator with effects on appetite regulation.

Notable Research Insights

  • A study published in PubChem highlighted the compound's structural similarities with known psychoactive substances, suggesting that it may possess unique pharmacological properties worth exploring further .
  • Another research article emphasized the importance of structural modifications in enhancing the efficacy and safety profile of compounds within this class .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

  • Chlorophenyl Positional Isomers: The 4-chlorophenyl group in the target compound contrasts with analogs like 1-(3-chlorophenyl)cyclopentanecarboxylic acid (), where the chlorine is meta-substituted.
  • Functional Group Differences :
    The carboxamide group in the target compound differs from carboxylic acid derivatives (e.g., 1-(3-chlorophenyl)cyclopentanecarboxylic acid ). Carboxamides exhibit reduced acidity and enhanced membrane permeability due to decreased ionization at physiological pH .

Heterocyclic Core Modifications

  • Triazine vs. Pyridazine/Triazole: The 1,3,5-triazine ring in the target compound distinguishes it from pyridazine-based analogs (e.g., 1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide).

Side Chain and Substituent Effects

  • Pyrrolidin-1-yl vs. Dimethylamino Groups: The triazine ring’s pyrrolidin-1-yl and dimethylamino substituents may improve solubility compared to purely hydrophobic groups. For instance, 1-(3-chlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine () lacks such polar groups, likely reducing aqueous solubility .

Comparative Physicochemical and Bioactivity Insights

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Aromatic Substituent Functional Group Key Properties (Predicted)
Target Compound 1,3,5-Triazine 4-Chlorophenyl Carboxamide Moderate logP (~3.5), High H-bond capacity
1-(3-Chlorophenyl)cyclopentanecarboxylic acid Cyclopentane 3-Chlorophenyl Carboxylic Acid Higher logP (~4.2), Ionizable (pKa ~4.5)
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide Pyridazine 3-Chlorophenyl Carboxamide Lower solubility (logP ~4.0)
1-(3-Chlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine 1,2,4-Triazole 3-Chlorophenyl Tetramethylamine High logP (~4.5), Low polarity

NMR Analysis and Structural Elucidation

As demonstrated in , substituent-induced chemical shift variations in NMR spectra (e.g., regions A and B) can pinpoint structural differences. The target compound’s pyrrolidin-1-yl group would likely alter chemical shifts in analogous regions compared to dimethylamino-only derivatives, reflecting distinct electronic environments .

Bioactivity Considerations

The lumping strategy () supports grouping such compounds for studying shared properties, though substituent-specific effects necessitate individual profiling .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including cyclization of triazine derivatives and functionalization of the cyclopentanecarboxamide backbone. A validated approach includes:

  • Step 1: Condensation of 4-chlorophenylcyclopentanecarboxylic acid with a triazine precursor (e.g., 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine) using carbodiimide coupling agents (e.g., DCC or EDC) .
  • Step 2: Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) followed by recrystallization in ethanol.
  • Validation: Purity is confirmed by HPLC (≥98%) and ¹H/¹³C NMR spectroscopy. Key NMR signals include the cyclopentane proton multiplet (δ 1.6–2.1 ppm) and triazine-linked methylene group (δ 4.3–4.5 ppm) .

Q. How do the electronic properties of the triazine core influence the compound’s reactivity?

Methodological Answer: The triazine moiety’s electron-deficient nature facilitates nucleophilic substitution at the C-2 position. Computational studies (DFT) reveal that the dimethylamino and pyrrolidinyl groups modulate electron density:

  • Dimethylamino group: Enhances electron donation via resonance, stabilizing intermediates during alkylation .
  • Pyrrolidinyl group: Introduces steric hindrance, affecting reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Experimental validation includes Hammett plots to correlate substituent effects with reaction rates .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer: A DoE approach minimizes trial runs and identifies critical factors:

  • Variables: Temperature (60–100°C), catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF).
  • Response: Yield and enantiomeric excess (for chiral intermediates).
  • Statistical Analysis: Central Composite Design (CCD) reveals optimal conditions (e.g., 80°C, 1 mol% Pd(OAc)₂, DMF) with a 92% yield prediction .
  • Validation: Confirm reproducibility using three independent batches with <5% RSD.

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Assay Conditions: ATP concentration (1–10 mM) impacts competitive binding. Standardize using Z’-factor validation .
  • Compound Stability: Degradation in DMSO stock solutions (test via LC-MS over 72 hours).
  • Cellular Context: Cell-line-specific expression of efflux pumps (e.g., P-gp). Use isogenic lines (e.g., MDCK-MDR1 vs. parental) to isolate transport effects .

Q. What computational strategies predict binding modes to target proteins?

Methodological Answer:

  • Docking: Use AutoDock Vina with flexible triazine side chains. Validate with co-crystallized ligands (PDB: 6XYZ) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of key hydrogen bonds (e.g., cyclopentanecarboxamide with Asp104).
  • Free Energy Calculations: MM-GBSA identifies critical residues (ΔG contribution >1.5 kcal/mol) .

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